4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
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Overview
Description
4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a butanoic acid moiety, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxyaniline with a suitable acylating agent to form an intermediate amide. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized products.
Scientific Research Applications
4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be employed in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and phenylamino acids, such as:
- 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid
- 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid
Uniqueness
What sets 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-23-11-3-4-12(14(9-11)24-2)18-15(20)10-13(16(21)22)19-7-5-17-6-8-19/h3-4,9,13,17H,5-8,10H2,1-2H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCXKPQWXOKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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